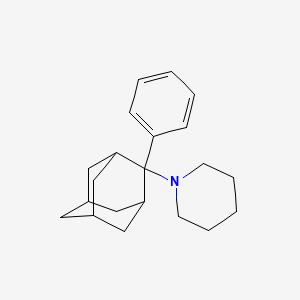

Phenyladamantylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

72241-99-7 |

|---|---|

Molecular Formula |

C21H29N |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

1-(2-phenyl-2-adamantyl)piperidine |

InChI |

InChI=1S/C21H29N/c1-3-7-18(8-4-1)21(22-9-5-2-6-10-22)19-12-16-11-17(14-19)15-20(21)13-16/h1,3-4,7-8,16-17,19-20H,2,5-6,9-15H2 |

InChI Key |

KBLCCZWZKWPYJM-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |

Canonical SMILES |

C1CCN(CC1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |

Synonyms |

phenyladamantylpiperidine phenyladamantylpiperidine hydrochloride |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Strategies

Stereoselective and Enantioselective Synthesis of Phenyladamantylpiperidine

The creation of this compound with a defined three-dimensional arrangement of its constituent parts is crucial for understanding its structure-activity relationships. Stereoselective synthesis aims to produce a specific stereoisomer, which can be either a diastereomer or an enantiomer.

Catalytic Methods for Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.netresearchgate.net While specific catalytic asymmetric syntheses for this compound are not extensively documented, methods developed for analogous structures, such as other substituted piperidines, offer valuable insights. nih.govsnnu.edu.cnnih.gov

One potential approach involves the catalytic asymmetric [4+2] annulation of imines with allenes, a method that has proven effective for synthesizing a variety of functionalized piperidine (B6355638) derivatives with high stereoselectivity. researchgate.netnih.gov In this strategy, a chiral phosphine (B1218219) catalyst can facilitate the reaction between an appropriately substituted imine and an allene (B1206475) to construct the piperidine ring in an enantioselective manner.

Another promising strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cn This method allows for the introduction of an aryl group at the 3-position of a piperidine precursor with high enantioselectivity. Adapting this methodology could involve the use of an adamantyl-containing Grignard reagent or a phenyl-substituted dihydropyridine (B1217469) to construct the desired chiral core. The development of such catalytic systems is an active area of research, aiming to provide efficient and versatile routes to enantiomerically pure piperidine derivatives. snnu.edu.cn

Chiral Auxiliary Approaches

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied to the synthesis of various chiral piperidine derivatives. acs.orggoogle.com

A well-established chiral auxiliary for the synthesis of α-substituted piperidines is N-(tert-butylsulfinyl)imine. The addition of a Grignard reagent to a δ-halo N-(tert-butylsulfinyl)imine can proceed with high diastereoselectivity, establishing the stereocenter at the α-position. acs.org For the synthesis of this compound, this would involve the reaction of an adamantyl Grignard reagent with a phenyl-substituted δ-bromo N-(tert-butylsulfinyl)imine.

Oxazolidinones, another class of widely used chiral auxiliaries, can be employed in asymmetric alkylation and conjugate addition reactions. imperial.ac.uk For instance, a chiral oxazolidinone can be attached to a piperidine precursor to control the stereoselective introduction of the phenyl or adamantyl group. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol. wikipedia.org

| Stereoselective Strategy | Key Reagents/Catalysts | Potential Application for this compound | Representative References |

| Catalytic Asymmetric Annulation | Chiral Phosphine Catalysts, Imines, Allenes | Enantioselective formation of the piperidine ring. | researchgate.netnih.gov |

| Rhodium-Catalyzed Carbometalation | Rhodium Catalysts, Chiral Ligands, Dihydropyridines | Enantioselective introduction of the phenyl group. | snnu.edu.cn |

| Chiral Sulfinylimine Chemistry | N-(tert-butylsulfinyl)imines, Grignard Reagents | Diastereoselective addition of the adamantyl group. | acs.org |

| Oxazolidinone Auxiliaries | Chiral Oxazolidinones, Electrophiles | Diastereoselective functionalization of the piperidine core. | imperial.ac.uk |

Development of Novel Synthetic Routes for the this compound Core Structure

The construction of the this compound scaffold can be approached through various synthetic strategies, with a growing emphasis on efficiency, scalability, and the ability to generate diverse libraries of compounds.

The classical approach to synthesizing 1-substituted piperidines often involves the reaction of a piperidine precursor with a suitable electrophile. For this compound, a common route would be the reaction of piperidine with 1-bromo-1-phenyladamantane or a similar reactive intermediate. However, the synthesis of such precursors can be challenging. A more convergent approach involves the reaction of 1-piperidinocyclohexanecarbonitrile (B162700) with a phenylmagnesium bromide, a method used for the synthesis of phencyclidine (PCP). shahed.ac.ir By analogy, using 1-piperidinoadamantanecarbonitrile as a starting material could provide a direct route to the this compound core.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis, including improved safety, scalability, and reaction control. nih.govresearchgate.net The synthesis of piperidine derivatives has been successfully demonstrated using flow chemistry. acs.orgbeilstein-journals.org

For instance, a continuous flow protocol for the synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed, affording products in high yields and diastereoselectivities within minutes. acs.org This approach could be adapted for the synthesis of this compound, allowing for rapid and scalable production. Another example is the use of flow electrochemistry for the synthesis of 2-substituted piperidines, which could be a valuable tool for introducing functionality onto the piperidine ring of the target molecule. nih.gov

Microscale Synthesis Techniques for Library Generation

The generation of chemical libraries containing a multitude of related compounds is a cornerstone of modern drug discovery. Microscale synthesis techniques, often performed in parallel formats, are instrumental in this process. mpg.de While specific microscale synthesis methods for this compound libraries are not explicitly detailed in the literature, the principles of parallel synthesis are broadly applicable.

By employing a common scaffold, such as a functionalized this compound core, a library of derivatives can be generated by reacting it with a diverse set of building blocks. Automated solid-phase extraction and purification techniques can be integrated into the workflow to handle the small quantities of material and ensure the purity of the library members. acs.org

Functionalization and Derivatization of the this compound Scaffold

The ability to introduce a variety of functional groups onto the this compound scaffold is essential for exploring its chemical space and optimizing its properties. Derivatization can be targeted at the phenyl ring, the adamantyl cage, or the piperidine ring.

Functionalization of the phenyl ring can be achieved through standard electrophilic aromatic substitution reactions, provided the reaction conditions are compatible with the rest of the molecule. For instance, nitration, halogenation, or Friedel-Crafts reactions can introduce substituents at the ortho, meta, or para positions. These substituents can then be further modified to introduce a wide range of functionalities. The synthesis of hydroxylated derivatives of 1-(1-phenylcyclohexyl)piperidine has been reported, which serves as a precedent for similar modifications on the this compound scaffold. acs.org

The adamantane (B196018) cage, being a saturated hydrocarbon, is generally less reactive. However, functionalization at the bridgehead positions is possible through radical reactions or by using pre-functionalized adamantane starting materials. nih.govmdpi.com Introducing substituents on the adamantyl group can significantly impact the lipophilicity and steric profile of the molecule.

Chemical Modification for Modulating Physico-chemical Properties (e.g., Solubility, Lipophilicity)

The inherent structure of this compound, dominated by the adamantane group, results in high lipophilicity. researchgate.net Lipophilicity, often measured as the partition coefficient (log P), is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADMET) profile. mdpi.com While high lipophilicity can facilitate passage through the blood-brain barrier, it can also lead to poor aqueous solubility, which poses challenges for certain research applications and formulation development. researchgate.netmdpi.com

Chemical modification is a primary strategy to balance solubility and lipophilicity. The goal is to introduce specific functional groups onto the this compound core to alter its polarity without drastically diminishing the favorable properties endowed by the adamantane nucleus.

Key Modification Strategies:

Introduction of Polar Groups: Incorporating polar functional groups such as hydroxyl (-OH) or carbonyl (=O) can increase hydrophilicity and aqueous solubility. These groups can engage in hydrogen bonding with water, mitigating the high lipophilicity of the parent structure. researchgate.net

Addition of Ionizable Moieties: A more effective strategy for substantially increasing aqueous solubility is the introduction of ionizable groups. mdpi.com Attaching acidic moieties like carboxylic acid (-COOH) or phosphate (B84403) (-PO₄H₂) or basic groups can allow for the formation of salts. mdpi.comresearchgate.net At physiological pH, these groups become charged, which can dramatically improve water solubility. researchgate.net For instance, converting a molecule into a phosphate ester prodrug is a common technique to overcome solubility issues for parenteral applications. mdpi.com

The table below illustrates hypothetical modifications to a generic this compound structure and the predicted impact on its physicochemical properties.

| Modification | Functional Group Added | Predicted Effect on Lipophilicity (log P) | Predicted Effect on Aqueous Solubility |

| Hydroxylation | -OH | Decrease | Increase |

| Carboxylation | -COOH | Significant Decrease | Significant Increase (especially at pH > pKa) |

| Phosphorylation | -OPO₃H₂ | Major Decrease | Major Increase |

| Amination | -NH₂ | Decrease | Increase (especially at pH < pKa) |

Synthesis of Prodrugs and Pro-Prodrugs of this compound for Research Applications

A prodrug is an inactive or significantly less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov This strategy is widely used to overcome undesirable pharmacokinetic properties, such as poor solubility, low permeability, or to achieve targeted drug delivery. mdpi.comnih.gov For a lipophilic compound like this compound, prodrug approaches can be designed to enhance aqueous solubility for research formulations or to control its release in specific biological environments.

Enzyme-activatable prodrugs are designed to be stable in systemic circulation and to be selectively converted to the active drug by enzymes that are overexpressed at a target site, such as in specific types of tumor cells. frontiersin.orgnih.gov This approach leverages the differential enzyme expression between target and non-target tissues to achieve site-selective drug release. mdpi.com

A common strategy involves masking a crucial functional group on the parent drug with a promoiety that is a substrate for a target enzyme. thno.org For a hypothetical this compound derivative containing a hydroxyl group, several enzyme-labile moieties could be attached:

Glucuronide Prodrugs: A glucuronic acid moiety can be attached via a glycosidic bond. This renders the prodrug highly water-soluble and generally inactive. The enzyme β-glucuronidase, which is found at high concentrations in some tumor microenvironments and lysosomes, can cleave the glucuronide, releasing the active this compound derivative. nih.govthno.org

Phosphate Prodrugs: As mentioned, a phosphate group can be added to a hydroxyl group, creating a highly water-soluble phosphate ester. Alkaline phosphatases, which are active in various tissues, can efficiently hydrolyze the ester to release the parent compound. mdpi.comnih.gov

Ester Prodrugs: An ester can be formed, which can be cleaved by carboxylesterases present in the plasma, liver, and other tissues to release an active drug with a free hydroxyl or carboxyl group. nih.govmedicinesinformation.co.nz

More sophisticated prodrug systems utilize a linker, or spacer, that connects the drug to a promoiety. nih.gov Linker-based strategies are particularly valuable for creating self-immolative systems, where a single enzymatic cleavage event triggers a cascade of electronic rearrangements that culminates in the release of the unmodified parent drug. otago.ac.nz

Key Components of Linker-Based Prodrugs:

Trigger: This is the part of the promoiety that is recognized and cleaved by a specific enzyme (e.g., a peptide sequence for a protease).

Self-Immolative Linker: A key component that must be stable until the trigger is cleaved. otago.ac.nz Once initiated, it undergoes a rapid, irreversible decomposition to release the active drug. otago.ac.nzresearchgate.net A widely used example is the p-aminobenzyloxycarbonyl (PABC) linker, which undergoes 1,6-elimination. otago.ac.nz

Cargo: The active drug molecule (this compound).

For this compound, a linker could be attached to its piperidine nitrogen or a functional group on the phenyl ring. For example, a prodrug could be designed where a peptide sequence cleavable by a cancer-associated enzyme like Cathepsin B is linked to a PABC spacer, which in turn masks the piperidine nitrogen. Upon cleavage of the peptide, the PABC linker would fragment, releasing the active this compound. The design of such linkers is critical, as their stability directly impacts the prodrug's behavior and prevents premature drug release. otago.ac.nz

The table below summarizes these advanced prodrug strategies as they could be applied to a functionalized this compound scaffold for research.

| Strategy | Target Enzyme | Proposed Modification/Promoiety | Activation Mechanism |

| Glucuronide Prodrug | β-Glucuronidase | Glucuronic acid attached to a hydroxyl group | Enzymatic cleavage of the glycosidic bond. thno.org |

| Phosphate Prodrug | Alkaline Phosphatase | Phosphate group esterified to a hydroxyl group | Enzymatic hydrolysis of the phosphate ester. nih.gov |

| Peptide-Linker Prodrug | Cathepsins, other proteases | Peptide sequence + Self-immolative linker (e.g., PABC) | Proteolytic cleavage of the peptide triggers linker fragmentation and drug release. otago.ac.nz |

Molecular Pharmacology and Receptor Interaction Studies Preclinical Focus

Identification and Characterization of Molecular Targets of Phenyladamantylpiperidine

The initial step in elucidating the pharmacological profile of a compound is to identify its direct molecular binding partners within a biological system. This is a critical phase that guides all subsequent preclinical and clinical development.

High-throughput screening (HTS) is a foundational approach in drug discovery used to assess the interaction of a compound against a large panel of potential biological targets. nih.gov For a novel compound like this compound, HTS assays would be employed to identify initial "hits" by measuring its binding affinity or functional activity against a diverse array of receptors, enzymes, ion channels, and transporters. These screens are typically automated to allow for the rapid testing of thousands of interactions, providing a broad overview of the compound's potential biological activities. wikipedia.org

No specific high-throughput screening data for this compound is publicly available.

Following initial hit identification, or in cases where a compound is discovered through phenotypic screening, proteomic approaches are invaluable for "target deconvolution" – the process of identifying the specific protein(s) responsible for the observed biological effect. nih.gov Chemical proteomics is a powerful subset of this field. nih.govnih.gov Methods such as affinity chromatography, where an immobilized version of the compound is used to "pull down" its binding partners from cell lysates, are commonly employed. nih.gov Advanced mass spectrometry techniques are then used to identify the captured proteins. nih.gov

Another sophisticated approach is the cellular thermal shift assay (CETSA), which can identify target engagement in living cells by observing changes in protein thermal stability upon compound binding. nih.gov

There are no published studies utilizing proteomic approaches to deconvolve the molecular targets of this compound.

Once putative targets are identified, the bioactivity of the compound is profiled in cellular systems that are relevant to specific diseases. For instance, if initial screens suggest an interaction with a particular G-protein coupled receptor (GPCR) implicated in a neurological disorder, this compound would be tested in neuronal cell lines or primary neurons to measure its effects on downstream signaling pathways, gene expression, and cellular function. acs.org This profiling helps to validate the identified targets and provides the first indication of the compound's potential therapeutic utility.

Specific data on the bioactivity profile of this compound in any disease-relevant cellular system is not available in the current body of scientific literature.

Ligand-Receptor Binding Kinetics and Thermodynamics

Beyond simple binding affinity (Kd), a deeper understanding of the dynamic interaction between a ligand and its receptor is crucial for predicting its in vivo efficacy and duration of action. mdpi.comresearchgate.net This involves the study of binding kinetics and thermodynamics.

The interaction between a ligand and its receptor is a dynamic process characterized by an association rate (k_on), which describes how quickly the ligand binds to the receptor, and a dissociation rate (k_off), which describes how quickly the ligand unbinds. researchgate.net These parameters are critical as they provide a more detailed picture of the binding event than the equilibrium dissociation constant (Kd) alone, which is a ratio of k_off to k_on. researchgate.net For example, two compounds can have the same affinity but vastly different kinetic profiles, which can translate to different pharmacological effects in a dynamic biological system. researchgate.net

No studies have been published that report the association or dissociation rate constants for the binding of this compound to any molecular target.

Receptor residence time, which is the reciprocal of the dissociation rate (1/k_off), is an increasingly important parameter in drug discovery. mdpi.comresearchgate.net It represents the duration for which a ligand remains bound to its target. A longer residence time can lead to a more sustained pharmacological effect, even after the concentration of the drug in the bloodstream has decreased. mdpi.com This can be particularly advantageous for certain therapeutic applications. Analysis of receptor residence time provides valuable insights into the potential for prolonged target engagement and in vivo efficacy. researchgate.net

There is no publicly available data on the receptor residence time of this compound at any identified target.

While the framework for the preclinical molecular and pharmacological evaluation of a novel compound like this compound is well-established, a thorough review of the scientific literature indicates a lack of specific data for this particular molecule. The identification of its molecular targets through high-throughput screening and proteomic methods, the characterization of its bioactivity in relevant cellular models, and the detailed analysis of its ligand-receptor binding kinetics are all critical steps that remain to be publicly documented. The adamantane (B196018) and piperidine (B6355638) moieties are present in numerous biologically active compounds, suggesting that this compound could interact with various physiological targets. nih.govmdpi.com However, without empirical data, its pharmacological profile remains speculative. Future preclinical studies are required to elucidate the molecular mechanisms of this compound and to determine its potential as a therapeutic agent.

Affinity and Efficacy Determination (K_d, EC_50, IC_50)

The affinity and efficacy of a compound are crucial parameters in molecular pharmacology, providing insights into its interaction with a target receptor. These are quantified by several key metrics:

Dissociation Constant (K_d): This value represents the concentration of a ligand at which half of the receptor population is occupied at equilibrium. It is a direct measure of binding affinity; a lower K_d value signifies a higher affinity of the compound for the receptor. promegaconnections.com

Half-maximal Effective Concentration (EC_50): This metric indicates the concentration of a drug that induces a response halfway between the baseline and maximum effect. promegaconnections.comyoutube.com It is a measure of the compound's potency in eliciting a biological response. A lower EC_50 value corresponds to greater potency. youtube.com

Half-maximal Inhibitory Concentration (IC_50): This value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or receptor, by 50%. promegaconnections.comyoutube.com Similar to EC_50, a lower IC_50 indicates greater potency of the inhibitor. promegaconnections.com

Table 1: Key Pharmacological Parameters

| Parameter | Definition | Implication |

|---|---|---|

| K_d | Concentration for 50% receptor occupancy | Lower value = higher binding affinity |

| EC_50 | Concentration for 50% of maximal response (activation) | Lower value = higher potency |

| IC_50 | Concentration for 50% of maximal inhibition | Lower value = higher potency |

Allosteric Modulation and Cooperative Binding

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site for the endogenous ligand. wikipedia.org This binding induces a conformational change in the receptor, thereby altering its response to the endogenous agonist. wikipedia.org This mechanism offers several advantages, including the potential for greater receptor subtype selectivity and a "ceiling effect" that can prevent overdosing. mdpi.com

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs): These compounds enhance the affinity and/or efficacy of the endogenous agonist. wikipedia.orgfrontiersin.org

Negative Allosteric Modulators (NAMs): These compounds decrease the affinity and/or efficacy of the endogenous agonist. wikipedia.orgfrontiersin.org

Neutral Allosteric Modulators (or Silent Allosteric Modulators): These bind to an allosteric site without affecting the receptor's activity on their own but can block the binding of other allosteric modulators. wikipedia.orgmdpi.com

Some allosteric modulators can also possess intrinsic agonist activity, known as "ago-PAMs," or act as inverse agonists. frontiersin.org The effect of an allosteric modulator can be "probe-dependent," meaning its action can vary depending on the specific orthosteric ligand and the signaling pathway being measured. frontiersin.org

Elucidation of Mechanism of Action (MoA) at Cellular and Subcellular Levels

Understanding a compound's mechanism of action at the cellular and subcellular levels is fundamental to pharmacology. This involves investigating how the compound interacts with its molecular target and the subsequent cascade of events that leads to a physiological response.

Receptor Activation and Signal Transduction Pathways

Upon binding of a ligand, such as this compound, to a cell surface receptor, a cascade of intracellular events known as signal transduction is initiated. nih.govkhanacademy.org This process relays the signal from the outside of the cell to the inside, ultimately leading to a specific cellular response. nih.govkhanacademy.org

Many receptors, particularly G protein-coupled receptors (GPCRs), utilize second messengers to propagate the signal. youtube.com For instance, the activation of a Gs-coupled receptor can lead to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). youtube.com This cAMP then activates protein kinase A (PKA), which phosphorylates various downstream proteins, altering their activity and leading to changes in cellular function, such as gene expression or ion channel permeability. youtube.com

Alternatively, activation of a Gq-coupled receptor can stimulate phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov These signaling pathways are crucial for a multitude of cellular processes, including cell growth, differentiation, and metabolism. nih.gov

Enzyme Inhibition Kinetics and Specificity

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition kinetics is crucial for understanding the mechanism by which a compound like this compound might exert its effects if it targets an enzyme. khanacademy.orgnumberanalytics.com

There are several types of reversible enzyme inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org K_m is increased, while V_max remains unchanged. pressbooks.pub

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. libretexts.org This type of inhibition cannot be overcome by increasing the substrate concentration. libretexts.org V_max is decreased, while K_m is unaffected. pressbooks.pub

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org This type of inhibition is most effective at high substrate concentrations. Both V_max and K_m are decreased. libretexts.org

The specificity of an inhibitor refers to its ability to preferentially bind to one particular enzyme over others. High specificity is a desirable characteristic for a therapeutic compound to minimize off-target effects.

Table 2: Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on K_m | Effect on V_max |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases | No change |

| Non-competitive | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. | No change | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

Modulation of Ion Channels and Transporters

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical for the function of excitable cells like neurons. nih.govnih.gov The activity of these channels can be modulated by various compounds. nih.gov This modulation can occur through direct binding to the channel protein or indirectly through the activation of signaling pathways that lead to channel modification, such as phosphorylation. nih.gov

Similarly, transporters are membrane proteins responsible for the movement of ions, neurotransmitters, and other small molecules across cellular membranes. nih.govnih.gov Modulation of transporter activity can significantly impact cellular function. For example, inhibition of a neurotransmitter transporter can prolong the presence of the neurotransmitter in the synaptic cleft, enhancing its signaling.

Cellular Permeability and Intracellular Distribution

For a compound to reach its intracellular target, it must first cross the cell membrane. Cellular permeability is a measure of the ease with which a molecule can pass through this lipid barrier. nih.govmdpi.com This property is influenced by factors such as the compound's lipophilicity, size, and charge. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of Phenyladamantylpiperidine and Analogues

The exploration of the chemical space around the this compound scaffold involves the synthesis of various derivatives. These modifications are typically focused on three distinct regions of the molecule: the adamantyl cage, the phenyl ring, and the piperidine (B6355638) ring. nih.gov

Synthetic strategies often begin with the reaction of 1-adamantyl isothiocyanate with a substituted piperidine to form an N-(1-adamantyl)carbothioamide intermediate. mdpi.com This intermediate can then be further modified. For instance, N-Mannich bases can be created by reacting a 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione precursor with formaldehyde (B43269) and various substituted piperazines. dovepress.com Another approach involves the condensation of adamantan-1-yl isothiocyanate with piperidine, followed by reaction with substituted benzyl (B1604629) bromides to yield N'-(adamantan-1-yl)piperidine-1-carbothioimidates. acs.org

Modifications include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., nitro, bromo) onto the phenyl ring to probe electronic and steric effects. acs.org

Alterations to the Piperidine Ring: Introducing substituents on the piperidine ring itself, such as a 4-hydroxy group, or creating spiro-derivatives where the piperidine is part of a more complex ring system. rsc.orgnih.gov

Modification of the Linker: Varying the chemical bridge connecting the core moieties, for example, by creating carbothioamide or triazole-based linkers. mdpi.comdovepress.com

Creation of Rigid Analogues: Synthesizing conformationally restrained analogues to lock the molecule into a specific three-dimensional shape, which helps to determine the bioactive conformation. nih.govmdma.ch

Correlation of Structural Changes with Biological Activity and Molecular Interactions

Once a series of analogues is synthesized, they are evaluated in biological assays to correlate structural changes with activity. For compounds related to the this compound scaffold, these studies have revealed critical insights.

The introduction of a bulky, lipophilic adamantane (B196018) group can significantly enhance potency. researchgate.net For example, in a series of N-phenyl piperidine-based integrin antagonists, the addition of an adamantane group boosted potency. researchgate.net Similarly, in a study of purine (B94841) derivatives, the introduction of an adamantyl moiety enhanced anti-cancer activity. rsc.org

However, high lipophilicity can also be a drawback, leading to poor drug-like properties. nih.gov Therefore, SAR studies often aim to balance potency with physicochemical properties. For instance, modifications to the benzophenone (B1666685) group in one lead compound were explored to reduce high lipophilicity (cLogP = 7.9) while maintaining or improving inhibitory potency. nih.gov

The nature and position of substituents on the phenyl ring are also crucial. In many classes of compounds, including piperidine derivatives, the presence of specific substituents like chloro or fluoro groups can significantly impact cytotoxicity and pharmacological activity. dut.ac.za For example, in a series of adamantyl triazole derivatives, 4-(phenyl and 2-pyridyl)piperazine analogues showed higher anti-inflammatory activity than their ethyl analogue. dovepress.com

The table below illustrates hypothetical SAR data for a series of this compound analogues, demonstrating how modifications can influence biological activity.

| Compound ID | Phenyl Ring Substitution | Piperidine Modification | Linker Type | Biological Activity (IC₅₀, µM) |

| PAP-01 | H (unsubstituted) | Unsubstituted | Amide | 15.2 |

| PAP-02 | 4-Chloro | Unsubstituted | Amide | 5.8 |

| PAP-03 | 4-Nitro | Unsubstituted | Amide | 8.1 |

| PAP-04 | H (unsubstituted) | 4-Hydroxy | Amide | 12.5 |

| PAP-05 | 4-Chloro | 4-Hydroxy | Amide | 3.1 |

| PAP-06 | 4-Chloro | Unsubstituted | Thioamide | 4.5 |

This table is illustrative and based on general SAR principles observed in related compound series.

This correlational analysis is fundamental to refining lead compounds into potential drug candidates with optimized efficacy and properties. researchgate.netnih.gov

Identification of Key Pharmacophoric Elements

Through extensive SAR studies, the essential molecular features required for biological activity—the pharmacophore—can be identified. For the this compound class and related structures, several key elements have been proposed.

The pharmacophore generally consists of:

A Lipophilic Anchor: The adamantyl group serves as a bulky, lipophilic anchor that can fit into hydrophobic pockets of target proteins, often enhancing binding affinity. nih.gov Its rigid structure is a critical feature.

A Hydrogen Bond Acceptor/Donor: The nitrogen atom within the piperidine ring is a key feature. nih.gov Under physiological conditions, this nitrogen is often protonated, allowing it to form crucial ionic interactions or hydrogen bonds with acidic residues (like glutamate) in a binding site. nih.gov

An Aromatic Moiety: The phenyl ring provides a platform for various interactions, including pi-pi stacking or hydrophobic interactions with the target. Substitutions on this ring can modulate electronic properties and provide additional interaction points. rsc.org

Studies on phencyclidine (PCP), a related compound lacking the adamantyl group, have shown that the relative orientation of the phenyl and piperidine rings is critical for activity, highlighting the geometric arrangement of these pharmacophoric elements as a key determinant of binding. researchgate.net

Conformational Analysis and its Impact on Activity

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt due to the rotation of single bonds. acs.org For flexible molecules like this compound, understanding which conformation is responsible for biological activity is crucial for drug design. nih.gov

The piperidine ring typically adopts a chair conformation. acs.org The key variables are the orientations of the large phenyl and adamantyl substituents, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Studies on the closely related phencyclidine (PCP) have demonstrated that the active conformation is one where the phenyl group is in an axial orientation and the piperidine ring is equatorial. researchgate.net Rigid analogues that lock the molecule into this specific conformation often exhibit high activity, whereas rigidification in other conformations can cause activity to disappear. mdma.chresearchgate.net

The interplay between these conformations is dynamic. For instance, the conformational equilibrium of PCP is highly dependent on the solvent. researchgate.net This highlights that the biologically relevant conformation might not always be the lowest energy state in isolation but is selected upon binding to its biological target.

Advanced Analytical Methodologies for Research of Phenyladamantylpiperidine

Chromatographic Techniques for Compound and Metabolite Separation (e.g., LC-MS, GC-MS)

Chromatographic techniques are fundamental for the separation and identification of Phenyladamantylpiperidine and its potential metabolites from complex biological and chemical mixtures. The choice between liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS), depends on the analyte's properties and the research objective.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally unstable. thermofisher.comchromatographyonline.com For polar metabolites, which may be relevant in biological studies of this compound, hydrophilic interaction liquid chromatography (HILIC) is particularly effective as it retains and separates highly water-soluble compounds that are not well-retained by standard reversed-phase chromatography. nih.gov The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, making it a method of choice for the quantitative analysis of therapeutic proteins and other complex molecules in biological fluids. nih.gov The optimization of LC-MS methods involves careful selection of the ionization mode, with electrospray ionization (ESI) being common for polar, ionizable compounds. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. thermofisher.comeag.com In the context of this compound and its analogs, GC-MS has been shown to be effective in differentiating between isomers. researchgate.net The fragmentation patterns generated by electron impact (EI) ionization in the mass spectrometer can produce distinct iminium ions, which serve as characteristic fingerprints for specific isomers. researchgate.net For instance, the analysis of related diarylethylpiperidines demonstrated the formation of unique iminium ions (m/z 174 and m/z 98 for different isomers) under GC-(EI/CI)-MS conditions, allowing for their differentiation. researchgate.net To enhance the certainty of compound identification, retention indices can be calculated by running a sample of n-alkanes under the same GC conditions. researchgate.net

The following table provides a comparative overview of these chromatographic techniques for the analysis of this compound.

| Technique | Principle | Applicability to this compound | Key Considerations |

| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. chromatographyonline.com | Suitable for the parent compound and its polar, non-volatile metabolites in biological matrices. nih.govnih.gov | Optimization of mobile phase, column chemistry (e.g., reversed-phase, HILIC), and ionization source (e.g., ESI) is critical. chromatographyonline.comhpst.cz |

| GC-MS | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. innovatechlabs.com | Effective for the analysis of the volatile parent compound and its less polar analogs and for differentiating isomers. thermofisher.comresearchgate.net | Requires compounds to be volatile or amenable to derivatization. Fragmentation patterns are key for structural identification. eag.com |

Spectroscopic Techniques for Structural Elucidation and Quantification (e.g., NMR, IR)

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and for confirming its synthesis and purity. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier analytical tool for determining the structure of organic molecules. youtube.com For this compound, variable-temperature NMR spectroscopy has been a key technique to study the dynamic conformational processes, such as the barriers to rotation of the aryl group. acs.org The NMR spectra of the free base and its salt form can verify the preferred conformations of the molecule in solution. acs.org The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra provide a wealth of structural information. For example, in related phencyclidine analogs, the chemical shift of the β-protons in the piperidine (B6355638) ring appearing as a triplet around 2.3 ppm in the ¹H NMR spectrum is a characteristic feature. researchgate.net

Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule. youtube.com The IR spectrum of a compound shows absorption bands corresponding to the vibrational frequencies of its chemical bonds. researchgate.net For this compound, IR spectroscopy would be used to confirm the presence of characteristic bonds such as C-H (aliphatic and aromatic), C-N, and C-C bonds, providing a molecular "fingerprint". nih.gov While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and the two techniques are often used in conjunction for comprehensive structural analysis. eag.com

Below is a table summarizing the application of these spectroscopic techniques to this compound research.

| Technique | Information Obtained | Specific Application to this compound |

| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and dynamic molecular processes. youtube.com | Elucidation of the 3D structure, study of conformational changes (e.g., aryl group rotation), and verification of the preferred conformation in solution. acs.org |

| IR Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. youtube.comresearchgate.net | Confirmation of the presence of key chemical bonds (e.g., C-H, C-N) and overall verification of the molecular structure post-synthesis. researchgate.netnih.gov |

Development of Quantitative Assays for In Vitro and In Vivo Research Samples

The development of robust quantitative assays is essential for studying the pharmacokinetics and pharmacodynamics of this compound in both laboratory (in vitro) and living organism (in vivo) models. These assays must be sensitive, specific, and reproducible to provide meaningful data.

Quantitative research methods are designed to utilize scientific and statistical approaches to test hypotheses. eurl-pesticides.eu In the context of analytical chemistry, this involves developing methods to accurately measure the concentration of a substance. nih.gov For in vitro studies, which form a cornerstone of modern toxicity testing, controlling and monitoring the exact chemical exposure is crucial for the reliability of the results and their subsequent extrapolation to in vivo systems (Quantitative In Vitro-to-In Vivo Extrapolation, QIVIVE). nih.gov

The development of a quantitative assay, typically using LC-MS/MS or GC-MS, for this compound in biological samples like plasma, urine, or tissue homogenates would generally follow these key steps:

Method Development : This includes optimizing the chromatographic separation to resolve the analyte from matrix components and selecting the appropriate mass spectrometric conditions (e.g., precursor and product ions for selected reaction monitoring, SRM) to ensure high selectivity and sensitivity. thermofisher.com The use of isotopically labeled internal standards is paramount for accurate quantification, as they can compensate for variations in sample extraction and matrix effects. eurl-pesticides.eu

Sample Preparation : This is a critical step to remove interfering substances from the biological matrix. nih.gov Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed to isolate the analyte of interest. nih.gov For fatty tissues like the liver, a freeze-out step might be incorporated to precipitate lipids. eurl-pesticides.eu

Method Validation : The developed assay must be rigorously validated according to regulatory guidelines. This involves assessing parameters such as linearity, accuracy, precision (intra- and inter-day), selectivity, sensitivity (limit of detection and quantification), recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, storage). nih.gov

The following table outlines the critical stages in the development of a quantitative assay for this compound.

| Stage of Development | Objective | Key Methodologies and Considerations |

| Method Optimization | To achieve the best possible sensitivity, selectivity, and chromatographic resolution for the analyte. | Selection of appropriate LC or GC column, mobile/carrier phase optimization, tuning of MS parameters (e.g., collision energy for MS/MS), use of internal standards. chromatographyonline.comeurl-pesticides.eu |

| Sample Clean-up | To remove interfering components from the biological matrix that can suppress ionization or co-elute with the analyte. nih.gov | Protein precipitation, liquid-liquid extraction, solid-phase extraction. The choice depends on the analyte's properties and the sample matrix. nih.gov |

| Assay Validation | To demonstrate that the analytical method is reliable and reproducible for its intended purpose. | Evaluation of linearity, accuracy, precision, selectivity, limits of detection and quantification, recovery, and stability. nih.gov |

Computational Chemistry and Molecular Modeling for Phenyladamantylpiperidine Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govfrontiersin.org This method is crucial in understanding the binding mechanism of Phenyladamantylpiperidine with its biological targets. By simulating the interaction between the ligand (this compound) and the protein's active site, researchers can elucidate the key amino acid residues involved in the binding and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govfrontiersin.org

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. nih.gov These simulations model the movement of every atom in the system over time, offering a dynamic view of the ligand-protein complex and its stability. nih.gov For this compound, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more accurate representation of the interaction in a biological environment. nih.gov

Research on piperidine (B6355638) derivatives has utilized molecular docking to evaluate their binding affinity to various receptors. For instance, docking studies on novel piperidin-4-one derivatives have shown good binding scores against microbial targets. benthamdirect.com In one such study, compound 2d exhibited a docking score of -8.2 kcal/mol, which was better than the standard drug ciprofloxacin (B1669076) (-7.8 kcal/mol). benthamdirect.com Similarly, docking analysis of pyrimidine (B1678525) derivatives with human cyclin-dependent kinase 2 revealed binding energies ranging from -7.4 to -7.9 kcal/mol for the most active compounds. nih.gov While specific docking studies on this compound are not widely published, the docking scores of related piperidine compounds provide a valuable reference for its potential binding affinities.

| Compound Class | Target Protein | Compound ID | Binding Energy (kcal/mol) |

| Piperidin-4-one Derivatives | Microbial Target | 2d | -8.2 |

| Piperidin-4-one Derivatives | Microbial Target | Ciprofloxacin (Standard) | -7.8 |

| Pyrimidine Derivatives | Human Cyclin-dependent kinase 2 | 4c | -7.9 |

| Pyrimidine Derivatives | Human Cyclin-dependent kinase 2 | 4a | -7.7 |

| Pyrimidine Derivatives | Human Cyclin-dependent kinase 2 | 4h | -7.5 |

| Pyrimidine Derivatives | Human Cyclin-dependent kinase 2 | 4b | -7.4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their therapeutic effects. nih.gov In the context of this compound research, QSAR can be employed to develop predictive models for its activity against specific targets, such as the dopamine (B1211576) transporter (DAT). researchgate.net

The development of a QSAR model typically involves a dataset of compounds with known activities. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

De Novo Drug Design Approaches Based on the this compound Scaffold

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties. bris.ac.uk These methods can be broadly classified as ligand-based or structure-based. In the context of this compound, its core structure can serve as a scaffold for generating new chemical entities. bris.ac.uk

Scaffold-based de novo design starts with a known active scaffold, like this compound, and explores different chemical substitutions or modifications to create a library of new compounds. bris.ac.uk The goal is to retain the key structural features responsible for the desired activity while improving other properties, such as potency, selectivity, or ADME profile. bris.ac.uk Generative deep learning models have also emerged as powerful tools for de novo design, capable of exploring a vast chemical space to identify novel and synthesizable drug-like molecules. researchgate.net

The process often involves building molecules fragment by fragment or by decorating a central scaffold. bris.ac.uk The generated molecules are then evaluated for their drug-likeness, synthetic accessibility, and predicted activity using scoring functions and filters. bris.ac.uk For this compound, a de novo design approach could involve growing new functional groups from the phenyl or piperidine rings to explore new interactions with the target protein.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization

The assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in drug discovery, as poor pharmacokinetics is a major reason for the failure of drug candidates in clinical trials. mdpi.com In silico prediction of ADME properties allows for the early identification of compounds with potential liabilities, enabling researchers to prioritize their efforts on the most promising candidates. mdpi.comnih.gov

Various computational models and software tools, such as SwissADME and ADMET Predictor, are available to predict a wide range of ADME properties. benthamdirect.comyoutube.com These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors. benthamdirect.comresearchgate.net

For this compound, in silico ADME predictions can provide valuable information on its likely oral bioavailability, blood-brain barrier penetration, and metabolic stability. The adamantane (B196018) moiety is known to increase lipophilicity and metabolic stability, which can enhance a compound's pharmacokinetic profile. uni-giessen.deresearchgate.net Studies on piperidine derivatives have shown that many of them exhibit good drug-like properties with no violations of Lipinski's rule of five. benthamdirect.comresearchgate.net

| Compound Class | Property | Predicted Value/Observation | Reference |

| Piperidine Derivatives | Lipinski's Rule | Most compounds do not violate the rule | researchgate.net |

| Piperidine Derivatives | Oral Bioavailability | Good potential as orally active drugs | researchgate.net |

| Adamantane Derivatives | Lipophilicity | Adamantane group enhances lipophilicity | uni-giessen.de |

| Adamantane Derivatives | Metabolic Stability | Adamantane group enhances metabolic stability | uni-giessen.de |

| Piperidin-4-one Derivatives | Druglikeness | Most compounds exhibited good drug scores | benthamdirect.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. frontiersin.orgyoutube.com A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. frontiersin.orgyoutube.com

For this compound, a pharmacophore model can be developed based on its structure and the known interactions of related compounds with their targets. This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. frontiersin.orgnih.gov Virtual screening aims to identify novel compounds that match the pharmacophore model and are therefore likely to be active against the target of interest. nih.gov

Pharmacophore models have been successfully used to discover novel dopamine transporter (DAT) inhibitors. drugbank.com For example, a pharmacophore-based 3D database search led to the identification of simple substituted pyridines as potent DAT inhibitors. drugbank.com The pharmacophore model for these inhibitors typically includes a hydrophobic group, a hydrogen bond acceptor, and an aromatic ring. drugbank.com The this compound structure, with its adamantyl (hydrophobic), piperidine (potential hydrogen bond acceptor), and phenyl (aromatic) groups, fits this general pharmacophore profile for DAT inhibitors. This suggests that pharmacophore modeling and virtual screening could be highly effective strategies for discovering new analogs of this compound with improved properties.

Development of Analogues and Structure Based Design Principles

Design and Synthesis of Phenyladamantylpiperidine Analogues with Modified Pharmacological Profiles

The design and synthesis of analogues of this compound are centered on understanding its structure-activity relationships (SAR). Research has systematically explored how modifications to each part of the molecule—the phenyl ring, the adamantyl group, and the piperidine (B6355638) ring—influence its biological activity. These studies are fundamental to developing compounds with improved potency and refined pharmacological effects.

A key area of investigation has been the modification of the bulky cycloalkyl group. In structurally related compounds like 1-(1-phenylcyclohexyl)piperidine (PCP), altering the size of the cycloalkyl ring has profound effects on activity. nih.gov Synthesizing a series of analogues where the adamantyl group is replaced by other cycloalkyl rings (e.g., cyclopentyl, cyclohexyl, cycloheptyl, or cyclooctyl) reveals critical insights. Studies on these related structures have shown that while the cyclohexyl (as in PCP) and cycloheptyl analogues retain high binding affinity, increasing the ring size to cyclooctyl can lead to a sharp decrease in in vivo potency, even if in vitro binding remains high. nih.govscispace.com Conversely, decreasing the ring size generally leads to a decline in activity. nih.gov This demonstrates the specific spatial requirement of the bulky, lipophilic group for optimal interaction with the receptor binding site.

Further modifications involve introducing substituents onto the cycloalkyl or phenyl rings. For instance, methyl substitution on the cycloalkyl ring of PCP analogues has been shown to produce compounds with significantly higher potency than the parent compound. nih.gov The stereochemistry of these substitutions is crucial; for example, the (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine enantiomer was found to be approximately five times more potent in vitro than PCP itself, whereas the cis-isomer was essentially inactive. nih.gov This highlights that the binding site is highly sensitive to the three-dimensional shape of the ligand.

The synthesis of these analogues typically involves multi-step sequences. A common route starts with the appropriate phenylacetonitrile (B145931) and adamantyl precursor to form the key phenyladamantylacetonitrile intermediate. This can then be reacted to introduce the piperidine moiety, often via a Grignard reaction followed by cyclization with 1,5-dibromopentane. This synthetic flexibility allows for the creation of diverse analogues for pharmacological evaluation.

Interactive Table: Structure-Activity Relationship of Cycloalkyl Analogues

This table is based on findings from structurally related 1-(1-phenylcycloalkyl)piperidines and extrapolates the principles to the this compound scaffold.

| Cycloalkyl Group | Relative In Vitro Binding Affinity | Relative In Vivo Potency | Key Observation |

| Cyclopentyl | Moderate | Low | Smaller ring size reduces activity. nih.gov |

| Cyclohexyl | High | High | Considered an optimal ring size for potency. nih.gov |

| Adamantyl | High (Predicted) | High (Predicted) | Rigid, bulky structure provides strong hydrophobic interactions. |

| Cycloheptyl | High | Moderate-High | Slightly larger ring is well-tolerated. nih.gov |

| Cyclooctyl | High | Low | Dissociation between in vitro and in vivo activity suggests potential metabolic or pharmacokinetic issues. nih.govscispace.com |

Rational Design for Enhanced Molecular Target Selectivity

Rational design utilizes detailed structural knowledge of a biological target, often obtained through X-ray crystallography or computational modeling, to design molecules with high affinity and selectivity. nih.gov For the this compound scaffold, the goal is to introduce specific modifications that enhance binding to the desired target while minimizing interactions with off-target proteins, which are often responsible for undesirable side effects.

A key principle in the rational design of these compounds is exploiting subtle differences in the binding pockets of related receptors. For example, while one receptor might have a large, open hydrophobic pocket that accommodates the bulky adamantyl group, a related off-target receptor might have a smaller or differently shaped pocket. Substitutions on the phenyl or adamantyl rings can be used to create steric hindrance that prevents binding to the off-target receptor without affecting binding to the intended target.

Stereochemistry is a powerful tool in rational design. As seen in related compound series, separating and testing individual enantiomers can reveal that one stereoisomer is significantly more active or selective than the other. nih.gov This occurs when the target's binding site is chiral and preferentially interacts with one specific 3D arrangement of the molecule. The synthesis of enantiomerically pure this compound analogues is therefore a critical strategy for improving selectivity.

Molecular docking simulations can be employed to predict how different analogues will bind to a target protein. By visualizing the interactions, chemists can identify opportunities to add functional groups, such as hydrogen bond donors or acceptors, at precise locations on the this compound scaffold to form new, favorable interactions with the protein, thereby increasing both affinity and selectivity.

Combinatorial Chemistry and Library Design for this compound Derivatives

Combinatorial chemistry and parallel synthesis are techniques used to rapidly generate large, diverse collections of related compounds, known as chemical libraries. asynt.comspirochem.com These libraries are then screened against biological targets in high-throughput assays to quickly identify "hit" compounds. tarosdiscovery.comuniroma1.it This approach allows for a much broader exploration of chemical space than traditional one-by-one synthesis.

The this compound scaffold is an ideal template for combinatorial library design because it contains multiple points where different chemical groups ("building blocks") can be attached. A library can be designed by starting with a common core, such as 1-(1-phenyladamantyl)piperidine, and then introducing diversity at specific positions.

Key points of diversification on the scaffold include:

The Piperidine Nitrogen: The nitrogen atom can be functionalized with a wide variety of alkyl, acyl, or other groups.

The Phenyl Ring: Different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can be introduced at the ortho, meta, or para positions.

The Adamantyl Group: While synthetically more challenging, modifications to the adamantyl cage itself could introduce further diversity.

Using parallel synthesis techniques, a matrix of starting materials can be reacted in an array format (e.g., in a 96-well plate) to produce a library of final compounds. spirochem.comenamine.net For example, a set of 10 different substituted phenyladamantyl precursors could be reacted with 10 different reagents that modify the piperidine nitrogen, resulting in a 100-compound library from a simple two-step process.

Interactive Table: Hypothetical Combinatorial Library Design

This table illustrates how a diverse library can be generated from a common scaffold and a selection of building blocks.

| Scaffold Core | R1 Position (Phenyl Ring) | R2 Group (Piperidine Nitrogen) | Resulting Number of Compounds |

| This compound | -H (unsubstituted) | -CH3 | (Example Compound: N-Methyl-1-(1-phenyladamantyl)piperidine) |

| -4-Fluoro | -CH2CH3 | ||

| -4-Chloro | -CH2CH2OH | ||

| -4-Methoxy | -C(=O)CH3 | ||

| -3-Methyl | ... (and so on) | ||

| Total Building Blocks | 10 variants | 20 variants | 10 x 20 = 200 unique compounds |

Interactions with Other Chemical Entities in Preclinical Studies

In Vitro Drug-Drug Interaction (DDI) Studies (e.g., Enzyme Inhibition/Induction)

In vitro DDI studies are crucial for evaluating how a compound might affect the metabolism of other co-administered drugs, and how its own metabolism might be affected. These studies primarily investigate the compound's potential to inhibit or induce major drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. europa.eunih.govnih.govnih.gov

Enzyme Inhibition: These studies assess whether a compound can block the activity of specific CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mdpi.comnih.gov Inhibition can lead to increased plasma concentrations of other drugs metabolized by the same enzyme, potentially causing toxicity. nih.gov Standard methods involve incubating the test compound with human liver microsomes and specific probe substrates for each CYP isoform to determine the half-maximal inhibitory concentration (IC50). fda.gov

Enzyme Induction: This refers to the process where a compound increases the synthesis of metabolizing enzymes. nih.gov Induction can accelerate the metabolism of other drugs, potentially reducing their efficacy. nih.gov These studies are typically conducted using cultured human hepatocytes, which allow for the evaluation of changes in enzyme expression over time.

No specific data on the potential of Phenyladamantylpiperidine to inhibit or induce cytochrome P450 enzymes or other drug-metabolizing enzymes were found.

Potential for Interactions with Biological Macromolecules (e.g., Plasma Protein Binding)

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic profile. nih.gov

Plasma Protein Binding (PPB): This property determines the fraction of a drug in the bloodstream that is free (unbound) and therefore able to distribute into tissues, interact with pharmacological targets, and be cleared from the body. nih.govbioivt.com High plasma protein binding can affect the drug's distribution and half-life. Standard in vitro methods to determine the extent of PPB include equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography. nih.govbioivt.commdpi.com

No specific data regarding the plasma protein binding characteristics of this compound were found.

Future Directions and Research Gaps

Exploration of Novel Molecular Targets Based on Phenyladamantylpiperidine Structure

While initial research has often focused on established targets like the N-methyl-D-aspartate (NMDA) receptor and sigma (σ) receptors, the unique three-dimensional structure of the this compound core suggests it may interact with a broader range of biomolecules. researchgate.netresearchgate.net The adamantane (B196018) group, in particular, is a feature of several bioactive compounds, including antiviral agents and antihyperglycemic drugs like vildagliptin (B1682220) and saxagliptin, highlighting its potential for versatile molecular recognition. researchgate.net Future research should systematically explore alternative molecular targets to unlock new therapeutic avenues.

Computational methods such as molecular docking and virtual screening can be powerful tools in this endeavor. nih.gov These approaches can simulate the binding of this compound derivatives against vast libraries of protein structures, helping to identify and prioritize novel, therapeutically relevant targets. For instance, molecular docking has already implicated the cell cycle protein CDC25A as a putative target for some adamantane-piperazine derivatives with antiproliferative effects. researchgate.net

Furthermore, many antidepressants, which share some mechanistic overlap with NMDA receptor modulators, have been found to interact with novel targets such as G-protein coupled receptors (GPCRs), monoamine transporters, and the acid sphingomyelinase (ASM)/ceramide system. nih.govnih.gov Investigating the activity of this compound derivatives at these targets could reveal unexpected mechanisms and applications, particularly in neuropsychiatric and neurodegenerative disorders. The piperazine (B1678402) moiety, often found in this class of compounds, is considered a privileged scaffold in medicinal chemistry, known to interact with a wide array of targets, including those involved in cancer. researchgate.net This reinforces the rationale for expanding the scope of target identification studies.

Table 1: Potential Novel Molecular Targets for this compound Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Enzymes | Acid Sphingomyelinase (ASM), CDC25A, Histone Deacetylases (HDACs) | Neurodegenerative Disorders, Cancer | The ASM/ceramide system is a known target for some antidepressants. nih.gov CDC25A was identified as a putative target in docking studies. researchgate.net The piperazine core is found in some HDAC inhibitors. researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (e.g., 5-HT2A), Melatonergic Receptors, Dopamine (B1211576) Receptors | Depression, Schizophrenia, Psychosis | These are established and novel targets for antidepressant and antipsychotic drugs. nih.govmdpi.com |

| Ion Channels | Voltage-gated Sodium (Na+) Channels | Neuropathic Pain, Epilepsy | Adamantane derivatives have shown affinity for Na+ channel binding sites. researchgate.net |

| Transporters | Monoamine Transporters (SERT, DAT, NET) | Depression, ADHD | These are primary targets for a wide range of antidepressant medications. nih.gov |

Application of Advanced Preclinical Models (e.g., 3D Cell Cultures, Organoids)

The translation of drug candidates from the laboratory to the clinic is often hindered by the limitations of traditional preclinical models. Two-dimensional (2D) cell cultures, a long-standing tool in drug development, fail to replicate the complex architecture and cell-cell interactions of living tissues. frontiersin.org To bridge this gap, future research on this compound should leverage advanced three-dimensional (3D) cell culture systems, such as spheroids and organoids.

These 3D models more accurately mimic the in vivo environment by replicating key features of native tissues, including 3D architecture, cell-to-cell and cell-matrix interactions, and the formation of physiological gradients of nutrients and oxygen. frontiersin.orgnih.gov Organoids, which are derived from stem cells and can self-organize into miniaturized and functional versions of organs, offer an even higher level of physiological relevance. biocompare.comscispace.com They can be generated from patient-derived tissues, capturing individual genetic variability and providing a platform for personalized medicine. biocompare.com

The use of 3D models could provide critical insights into the efficacy and mechanisms of this compound derivatives in a context that is more predictive of human response. nih.govbiocompare.com For example, in cancer research, tumor spheroids and organoids can be used to study drug penetration, resistance mechanisms, and anti-angiogenic activity in a model that recapitulates the tumor microenvironment. frontiersin.orgnih.gov This approach would be particularly valuable for evaluating adamantane derivatives that have shown potential anti-cancer properties. researchgate.net Similarly, brain organoids could be used to investigate the neuroprotective or neurotoxic effects of this compound compounds in a model that reflects human brain development and complexity.

Table 2: Comparison of Preclinical Models for Drug Evaluation

| Feature | 2D Cell Cultures | 3D Cell Cultures (Spheroids/Organoids) | In Vivo Animal Models |

|---|---|---|---|

| Physiological Relevance | Low | High | High (but with species differences) |

| Cell-Cell/Cell-Matrix Interactions | Limited | Extensive | Extensive |

| Tissue Architecture | Monolayer | 3D Structure | Complex Organ Structure |

| Throughput | High | Medium to Low | Low |

| Cost | Low | Medium to High | High |

| Predictive Power | Low | Improved | Variable (due to interspecies differences) |

| Suitability for this compound Research | Initial screening | Efficacy, mechanism, and toxicity in a human-relevant context. frontiersin.orgbiocompare.com | Systemic effects, pharmacokinetics |

Integration of Multi-Omics Data in this compound Research

To fully understand the biological impact of this compound compounds, research must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound. nih.govpharmalex.com This multi-omics approach can uncover novel mechanisms of action, identify biomarkers for drug response, and bridge the gap between genotype and phenotype. nih.govfrontlinegenomics.com

By applying a multi-omics strategy to cells or organoids treated with this compound derivatives, researchers can simultaneously map changes across the entire biological information flow. For instance, transcriptomics (RNA-Seq) can reveal which genes are up- or down-regulated, while proteomics can identify corresponding changes in protein expression and post-translational modifications. nih.gov Metabolomics can then provide a functional readout of these upstream changes by measuring shifts in the levels of small molecule metabolites. frontlinegenomics.com

This integrated analysis could be transformative for this compound research. It could help to deconstruct the complex signaling pathways modulated by these compounds, moving beyond a single-target hypothesis. For example, it could reveal how modulation of the NMDA receptor by a this compound derivative leads to downstream changes in gene expression related to neuroplasticity or inflammation. nih.gov Furthermore, integrating omics data with clinical information has the potential to identify patient populations most likely to respond to a particular drug, a cornerstone of precision medicine. pharmalex.comfrontlinegenomics.com Several data integration tools, such as MOFA and SNF, have been developed to analyze and visualize these complex, multi-layered datasets. frontlinegenomics.com

Table 3: Application of Omics Technologies in this compound Research

| Omics Type | Technology | Information Gained | Potential Application |

|---|---|---|---|

| Genomics | DNA Sequencing | Identifies genetic variations that may influence drug response. | Stratify patient populations, predict sensitivity or resistance. |

| Transcriptomics | RNA-Seq, Microarrays | Measures changes in gene expression following drug treatment. | Elucidate mechanisms of action, identify affected pathways. nih.gov |

| Proteomics | Mass Spectrometry | Quantifies changes in protein levels and post-translational modifications. | Identify direct drug targets and downstream signaling effects. nih.gov |

| Metabolomics | Mass Spectrometry, NMR | Measures changes in endogenous small molecule metabolites. | Assess functional outcomes of drug action, identify biomarkers of efficacy or toxicity. frontlinegenomics.com |

| Multi-Omics Integration | Computational Tools (e.g., MOFA, SNF) | Provides a holistic view of the drug's impact on the biological system. | Uncover novel drug targets and complex disease mechanisms. nih.govfrontlinegenomics.com |

Development of Targeted Research Probes and Tool Compounds Based on this compound

A significant gap in the study of this compound and its analogues is the lack of high-quality chemical probes. nih.gov Chemical probes are well-characterized small molecules designed to selectively engage a specific protein target, enabling researchers to probe its biological function with high confidence. nih.govnih.gov They are distinct from drugs in that their primary purpose is for research and target validation rather than therapeutic use. nih.gov

Developing chemical probes from the this compound scaffold would be a powerful strategy for definitively identifying its molecular targets and elucidating its mechanism of action. An ideal probe should exhibit high potency and selectivity for its target. nih.gov To facilitate robust experimental design, it is also highly beneficial to develop a structurally related but biologically inactive "negative control" compound. nih.gov

One advanced approach is the creation of photoaffinity probes. enamine.net This involves modifying the this compound structure to include a photoreactive group (like a diazirine or benzophenone) and a tag for enrichment (like an alkyne or biotin). enamine.net When this probe binds to its target protein in a cellular or tissue sample, it can be permanently cross-linked upon exposure to UV light. The tagged protein can then be isolated and identified using mass spectrometry, a technique known as photoaffinity labeling (PAL). enamine.net This method is invaluable for identifying direct binding partners in a complex biological environment.

The development and dissemination of such tool compounds, perhaps through resources like the Chemical Probes Portal, would greatly accelerate research in this area. chemicalprobes.org It would allow scientists across various disciplines to confidently investigate the biological roles of the targets modulated by this compound, ultimately validating them for future drug discovery efforts. acs.org

Table 4: Characteristics of an Ideal this compound-Based Chemical Probe

| Characteristic | Description | Importance |

|---|---|---|

| Potency | High affinity for the intended target (typically nanomolar range). | Ensures that the biological effect is observed at low concentrations, minimizing off-target effects. nih.gov |

| Selectivity | Minimal interaction with other proteins, especially those within the same family. | Crucial for attributing a biological phenotype to the modulation of a specific target. nih.gov |

| Mechanism of Action | Well-understood and consistent mode of interaction with the target (e.g., agonist, antagonist, inhibitor). | Allows for clear interpretation of experimental results. |

| Cellular Activity | Ability to penetrate cells and engage the target in a cellular context. | Essential for studying target function in living systems. |

| Negative Control | A structurally similar analogue that is inactive against the target. | Used to confirm that the observed biological effect is due to on-target activity and not a general property of the chemical scaffold. nih.gov |

| Defined Utility | Clear documentation of its use in specific assays and model systems. | Guides researchers on the appropriate application of the probe. acs.org |

Q & A

Q. How should researchers address ethical challenges in translational studies involving this compound?